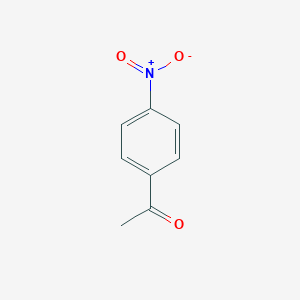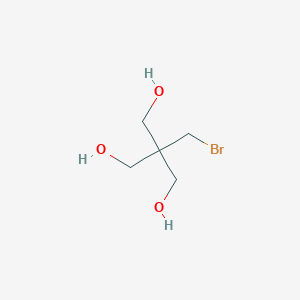![molecular formula C17H14N2O3 B150723 10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide CAS No. 952740-00-0](/img/structure/B150723.png)
10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide, also known as BIA 2-093, is a compound with the empirical formula C17H16N2O3 . It is a solid substance with a molecular weight of 296.32 . This compound is a blocker of voltage-gated sodium channels and significantly blocks the release of excitatory amino acids such as glutamate and aspartate .
Molecular Structure Analysis
The molecular structure of 10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide is represented by the SMILES stringCC(=O)O[C@H]1Cc2ccccc2N(C(N)=O)c3ccccc13 . This compound has a chiral center, as indicated by the @ symbol in the SMILES string . Physical And Chemical Properties Analysis
10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide is a white solid that is soluble in DMSO (~21 mg/mL) but insoluble in water . It should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Pharmacological Research
This compound can be used as a starting material to prepare pharmacologically important dibenzoazepine-pyridazine derivatives, which are explored for various therapeutic effects .
Synthesis of Aminophenol Derivatives
It serves as a key intermediate in the synthesis of 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one, which is further used to prepare aminophenol derivatives .
Proteomics Research
The compound is utilized in proteomics research, which involves the study of proteomes and their functions .
Environmental Studies
Carbamazepine, which has a similar structure to 10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide, is considered an emerging pollutant in the environment. Thus, this compound may be used in environmental studies related to pharmaceutical residues in water sources .
Wirkmechanismus
Target of Action
The primary target of 10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide, also known as BIA 2-093, is the voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for antiepileptic drugs .
Mode of Action
BIA 2-093 acts by blocking the voltage-gated sodium channels , thereby inhibiting the rapid, repetitive firing of neurons . This blockage significantly reduces the release of excitatory amino acids like glutamate and aspartate , which are involved in the transmission of seizure signals in the brain .
Biochemical Pathways
The action of BIA 2-093 affects the neuronal signaling pathways . By blocking the sodium channels, it prevents the generation of action potentials. This leads to a decrease in the release of excitatory neurotransmitters, thereby dampening the hyperactivity in the brain that is characteristic of seizures .
Pharmacokinetics
It is known that similar compounds like carbamazepine are extensively metabolized in the liver . The reduction of the keto-group of oxcarbazepine, a related compound, is enantioselective, with a predominance of S-MHD (80%) to R-MHD (20%) based on the area under the concentration-time curve (AUC) values in human plasma .
Result of Action
The result of BIA 2-093’s action is a decrease in neuronal hyperactivity, which helps to control and prevent epileptic seizures . By blocking the sodium channels and reducing the release of excitatory neurotransmitters, it helps to restore the balance of neuronal activity in the brain .
Action Environment
The action, efficacy, and stability of BIA 2-093 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action. Carbamazepine, a related compound, has its metabolism induced through CYP3A4 . Therefore, drugs that induce or inhibit this enzyme could potentially affect the pharmacokinetics and pharmacodynamics of BIA 2-093.
Safety and Hazards
Eigenschaften
IUPAC Name |
(11-carbamoylbenzo[b][1]benzazepin-5-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11(20)22-16-10-12-6-2-4-8-14(12)19(17(18)21)15-9-5-3-7-13(15)16/h2-10H,1H3,(H2,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJIUIARAQMVID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide | |
CAS RN |
952740-00-0 |
Source


|
| Record name | Dehydroeslicarbazepine acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952740000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEHYDROESLICARBAZEPINE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DQ43SNH3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














